![molecular formula C10H6BrF3N2O B1517687 5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-29-8](/img/structure/B1517687.png)
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Overview
Description
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (BHN) is a synthetic compound with a wide range of applications in scientific research. BHN has been used in numerous studies for its unique chemical and biological properties, including its ability to act as a ligand for metal ions, its ability to act as a catalyst in various reactions, and its ability to bind to proteins and other molecules. BHN has also been studied for its potential as an enzyme inhibitor, a therapeutic agent, and as a drug delivery system.
Scientific Research Applications
Antiprotozoal Activity
Research on compounds structurally related to the mentioned chemical, such as nicotinamidine derivatives, has demonstrated significant antiprotozoal activity. These compounds have been evaluated for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing promising results as potential treatments for diseases like sleeping sickness and malaria (Ismail et al., 2003).
Herbicide Resistance in Transgenic Plants
Research involving bromoxynil, a molecule with a bromo-nitrile group similar to the one in the query, focuses on conferring herbicide resistance to plants. A specific gene encoding a nitrilase capable of detoxifying bromoxynil was introduced into tobacco plants, providing resistance to the herbicide. This demonstrates an agricultural application of bromo-nitrile chemistry in creating herbicide-resistant crops (Stalker, Mcbride, Malyj, 1988).
Polymer Synthesis for Piezoelectric Applications
Polymers incorporating multicyanocyclopropane functionalities in the pendant group have been synthesized for potential use in piezoelectric devices. These polymers, derived from reactions involving bromomalononitrile, demonstrate the relevance of bromo- and cyano-containing compounds in materials science (Lee, Jin, Park, 2000).
Biotransformation and Environmental Degradation
Studies on bromoxynil also shed light on the biotransformation and environmental degradation pathways of halogenated aromatic nitriles. Anaerobic degradation of bromoxynil, which involves reductive debromination to cyanophenol and further to phenol, highlights the environmental fate of such compounds (Knight, Berman, Häggblom, 2003).
Synthesis of Ligand Materials for OLEDs
One study mentions the synthesis of nicotinamide derivatives through a one-pot method, highlighting the versatility of nicotinonitrile compounds in creating materials for organic light-emitting diodes (OLEDs) (Zhou Yuyan, 2014).
properties
IUPAC Name |
5-bromo-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDAKTZPYVWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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